2-Methylbutyl acetate
2-Methylbutyl acetate
2-Methylbutyl acetate is one of the key volatile aroma compounds that contribute to the characteristic aroma of apples of different varieties such as royal gala apple and Fiji apples. It also occurs naturally in pear and banana.
2-Methylbutyl acetate, also known as active amyl acetate or fema 3644, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Methylbutyl acetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methylbutyl acetate is primarily located in the cytoplasm. 2-Methylbutyl acetate exists in all eukaryotes, ranging from yeast to humans. 2-Methylbutyl acetate can be biosynthesized from 2-methylbutan-1-ol. 2-Methylbutyl acetate is a sweet, banana, and fruit tasting compound that can be found in allspice, fig, and pomes. This makes 2-methylbutyl acetate a potential biomarker for the consumption of these food products.
2-methylbutyl acetate is the acetate ester of 2-methylbutan-1-ol. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It derives from a 2-methylbutan-1-ol.
2-Methylbutyl acetate, also known as active amyl acetate or fema 3644, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Methylbutyl acetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methylbutyl acetate is primarily located in the cytoplasm. 2-Methylbutyl acetate exists in all eukaryotes, ranging from yeast to humans. 2-Methylbutyl acetate can be biosynthesized from 2-methylbutan-1-ol. 2-Methylbutyl acetate is a sweet, banana, and fruit tasting compound that can be found in allspice, fig, and pomes. This makes 2-methylbutyl acetate a potential biomarker for the consumption of these food products.
2-methylbutyl acetate is the acetate ester of 2-methylbutan-1-ol. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It derives from a 2-methylbutan-1-ol.
Brand Name:
Vulcanchem
CAS No.:
624-41-9
VCID:
VC21181401
InChI:
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3
SMILES:
CCC(C)COC(=O)C
Molecular Formula:
C7H14O2
Molecular Weight:
130.18 g/mol
2-Methylbutyl acetate
CAS No.: 624-41-9
Cat. No.: VC21181401
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methylbutyl acetate is one of the key volatile aroma compounds that contribute to the characteristic aroma of apples of different varieties such as royal gala apple and Fiji apples. It also occurs naturally in pear and banana. 2-Methylbutyl acetate, also known as active amyl acetate or fema 3644, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Methylbutyl acetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methylbutyl acetate is primarily located in the cytoplasm. 2-Methylbutyl acetate exists in all eukaryotes, ranging from yeast to humans. 2-Methylbutyl acetate can be biosynthesized from 2-methylbutan-1-ol. 2-Methylbutyl acetate is a sweet, banana, and fruit tasting compound that can be found in allspice, fig, and pomes. This makes 2-methylbutyl acetate a potential biomarker for the consumption of these food products. 2-methylbutyl acetate is the acetate ester of 2-methylbutan-1-ol. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It derives from a 2-methylbutan-1-ol. |
|---|---|
| CAS No. | 624-41-9 |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 2-methylbutyl acetate |
| Standard InChI | InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3 |
| Standard InChI Key | XHIUFYZDQBSEMF-UHFFFAOYSA-N |
| SMILES | CCC(C)COC(=O)C |
| Canonical SMILES | CCC(C)COC(=O)C |
| Boiling Point | 140.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator